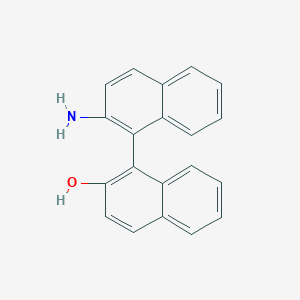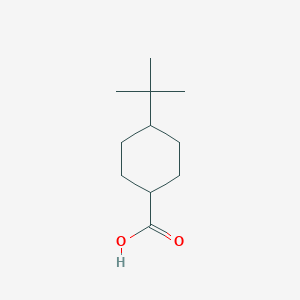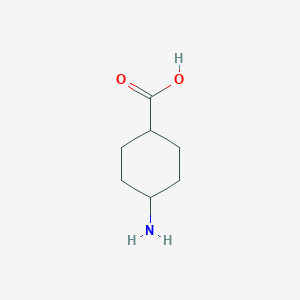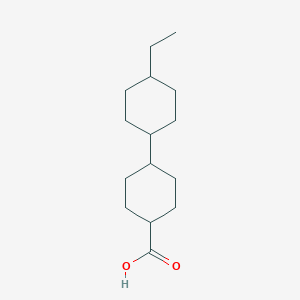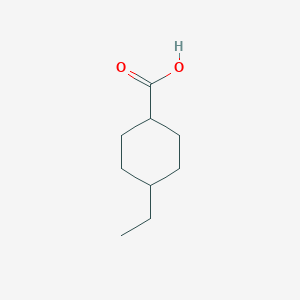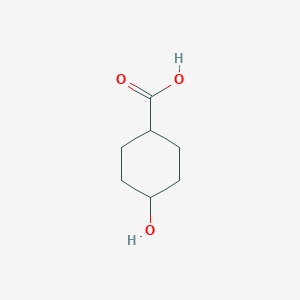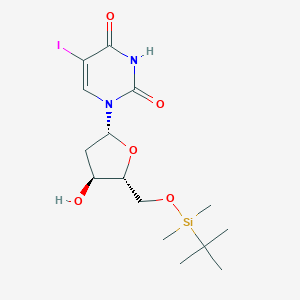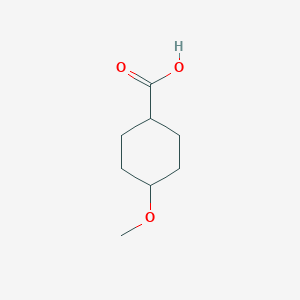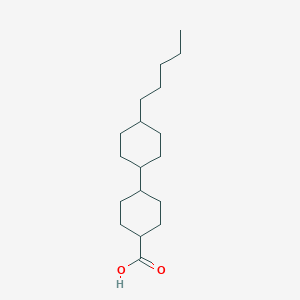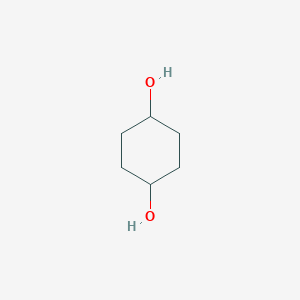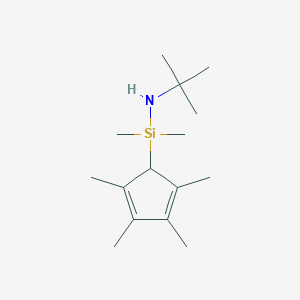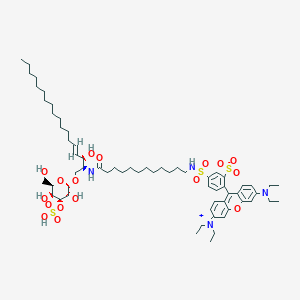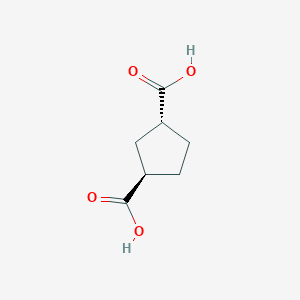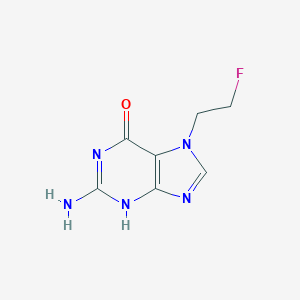
7-(2'-Fluoroethyl)guanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2'-Fluoroethyl)guanine, also known as F-ara-G, is a synthetic analog of the naturally occurring nucleoside guanine. It has been widely studied for its potential use in cancer treatment due to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells. In
Wissenschaftliche Forschungsanwendungen
7-(2'-Fluoroethyl)guanine has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. In addition, 7-(2'-Fluoroethyl)guanine has been investigated for its use in combination therapy with other chemotherapeutic agents.
Wirkmechanismus
7-(2'-Fluoroethyl)guanine exerts its cytotoxic effects by inhibiting DNA synthesis through incorporation into the DNA molecule. Once incorporated, 7-(2'-Fluoroethyl)guanine acts as a chain terminator, preventing further DNA synthesis. In addition, 7-(2'-Fluoroethyl)guanine induces apoptosis in cancer cells by activating the caspase cascade.
Biochemische Und Physiologische Effekte
7-(2'-Fluoroethyl)guanine has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA repair mechanisms, leading to cell death. In addition, 7-(2'-Fluoroethyl)guanine has been shown to induce oxidative stress and alter cellular metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
7-(2'-Fluoroethyl)guanine has a number of advantages for use in lab experiments. It is relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. However, 7-(2'-Fluoroethyl)guanine also has some limitations. It is highly toxic and requires careful handling in the lab. In addition, its mechanism of action is not fully understood, which can make interpretation of experimental results challenging.
Zukünftige Richtungen
There are a number of future directions for research on 7-(2'-Fluoroethyl)guanine. One area of interest is the development of new analogs with improved efficacy and reduced toxicity. In addition, there is ongoing research on the use of 7-(2'-Fluoroethyl)guanine in combination therapy with other chemotherapeutic agents. Finally, there is interest in exploring the use of 7-(2'-Fluoroethyl)guanine in other areas of medicine, such as antiviral therapy.
Synthesemethoden
7-(2'-Fluoroethyl)guanine can be synthesized through a multistep process starting with the reaction of guanine with ethylene oxide to form 2'-hydroxyethylguanine. This intermediate is then reacted with hydrogen fluoride and acetic anhydride to produce 2'-fluoroethylguanine. Finally, 7-bromo-6-fluoro-9-(2'-hydroxyethyl)purine is reacted with 2'-fluoroethylguanine in the presence of silver oxide to yield 7-(2'-Fluoroethyl)guanine.
Eigenschaften
CAS-Nummer |
125973-91-3 |
|---|---|
Produktname |
7-(2'-Fluoroethyl)guanine |
Molekularformel |
C7H8FN5O |
Molekulargewicht |
197.17 g/mol |
IUPAC-Name |
2-amino-7-(2-fluoroethyl)-1H-purin-6-one |
InChI |
InChI=1S/C7H8FN5O/c8-1-2-13-3-10-5-4(13)6(14)12-7(9)11-5/h3H,1-2H2,(H3,9,11,12,14) |
InChI-Schlüssel |
GFUOKMKKHLGCAB-UHFFFAOYSA-N |
Isomerische SMILES |
C1=NC2=C(N1CCF)C(=O)N=C(N2)N |
SMILES |
C1=NC2=C(N1CCF)C(=O)NC(=N2)N |
Kanonische SMILES |
C1=NC2=C(N1CCF)C(=O)N=C(N2)N |
Synonyme |
7-(2'-fluoroethyl)guanine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



